2-(1-Sulfanylethyl)naphthalen-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Sulfanylethyl)naphthalen-1-ol typically involves the reaction of 2-naphthol with a suitable sulfanylethylating agent under controlled conditions . The reaction conditions often include the use of a base to deprotonate the hydroxyl group of 2-naphthol, followed by the addition of the sulfanylethylating agent .
Industrial Production Methods
the general approach would likely involve large-scale reactions similar to the laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Sulfanylethyl)naphthalen-1-ol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to reduce the naphthalene ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
2-(1-Sulfanylethyl)naphthalen-1-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1-Sulfanylethyl)naphthalen-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the sulfanyl group can participate in redox reactions. These interactions can affect various biochemical pathways, although detailed studies are still needed to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A precursor to 2-(1-Sulfanylethyl)naphthalen-1-ol, known for its use in organic synthesis.
1-Naphthol: Similar structure but with the hydroxyl group at a different position, leading to different reactivity.
2-Methoxynaphthalene: Similar aromatic structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a sulfanyl group and a hydroxyl group on the naphthalene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in its simpler analogs .
Properties
Molecular Formula |
C12H12OS |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-(1-sulfanylethyl)naphthalen-1-ol |
InChI |
InChI=1S/C12H12OS/c1-8(14)10-7-6-9-4-2-3-5-11(9)12(10)13/h2-8,13-14H,1H3 |
InChI Key |
ZOJLOHGLXUPFSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C2=CC=CC=C2C=C1)O)S |
Origin of Product |
United States |
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